molecular formula C9H13NOS B12987061 N-(2-(Furan-2-yl)ethyl)thietan-3-amine

N-(2-(Furan-2-yl)ethyl)thietan-3-amine

Cat. No.: B12987061
M. Wt: 183.27 g/mol
InChI Key: IAHUVBAXGHWFOM-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)ethyl)thietan-3-amine is a heterocyclic amine featuring a thietane (three-membered sulfur-containing ring) moiety linked to a furan-substituted ethylamine group. Its molecular structure combines the electron-rich aromatic furan ring with the strained thietane system, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H13NOS/c1-2-9(11-5-1)3-4-10-8-6-12-7-8/h1-2,5,8,10H,3-4,6-7H2

InChI Key

IAHUVBAXGHWFOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Furan-2-yl)ethyl)thietan-3-amine typically involves the reaction of furan derivatives with thietan derivatives under specific conditions. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reactions are often carried out in a microwave reactor to optimize reaction time and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Furan-2-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Furan-2-yl)ethyl)thietan-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

(a) JWS (N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-4-nitropyridazin-3-amine)

  • Structure: Contains a dimethylaminomethyl-furan group linked to a thioethylamine chain and a nitropyridazine ring.
  • Synthesis : Prepared via multistep reactions involving reductive amination and nucleophilic substitution .
  • Activity : Acts as a potent acetylcholinesterase (AChE) inhibitor, with binding modes similar to donepezil, a drug used for Alzheimer’s disease .

(b) Ranitidine Diamine Hemifumarate (Related Compound A)

  • Structure : Features a furan-methylamine core with a sulfanyl-ethylamine side chain.
  • Synthesis : Derived from ranitidine intermediates via hydrolysis and salt formation .
  • Activity : A byproduct in ranitidine synthesis; lacks the nitroacetamide group critical for H₂ receptor antagonism.
  • Key Difference : The thietane ring in the target compound may introduce steric strain, altering receptor binding compared to ranitidine’s linear sulfonyl group .

(c) (3S)-3-(Furan-2-yl)-N-(2-(methylthio)ethyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine

  • Structure : Spirocyclic amine with a furan group and methylthioethyl side chain.
  • Synthesis : Automated solid-phase synthesis using iSnAP resin, yielding isomers with 7–8% efficiency .
  • Spectral Data : HRMS and NMR confirm spirocyclic geometry, distinct from the planar thietane system.

Thietane-Containing Analogues

(a) Thiazole Derivatives (e.g., 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

  • Structure : Thiazole ring with morpholine and pyridine substituents.
  • Synthesis : Mannich-type reactions involving formaldehyde and amines .
  • Activity : Moderate antimicrobial activity against bacterial/fungal strains.
  • Key Difference: The thiazole’s aromaticity contrasts with the non-aromatic, strained thietane, affecting electronic properties and bioactivity .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Key Spectral Features Biological Activity
This compound C₉H₁₃NOS Expected: ¹H NMR δ 6.3–7.4 (furan protons), δ 3.1–3.5 (thietane ring) Hypothesized enzyme inhibition or receptor modulation
JWS C₁₅H₂₁N₅O₂S ¹H NMR δ 8.6 (pyridazine), δ 2.3 (dimethylamino); MS m/z 359.1 [M+H]⁺ AChE inhibition (IC₅₀ ~50 nM)
Ranitidine Diamine Hemifumarate C₁₃H₂₀N₄O₆S IR ν 1650 cm⁻¹ (amide); ¹H NMR δ 2.2 (dimethylamino), δ 4.1 (sulfanyl-CH₂) Inactive metabolite
Spirocyclic Amine () C₁₆H₂₆N₂O₂S HRMS 311.1784 [M+H]⁺; ¹³C NMR δ 110–150 (spiro carbons) Undisclosed (structural novelty)

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